Isopropylamphetamine

Pharmacokinetics Drug Metabolism N-Dealkylation

Isopropylamphetamine (CAS 33236-69-0, N-isopropylamphetamine) is a substituted amphetamine of the phenethylamine class, distinguished by an isopropyl moiety on the amine nitrogen. This structural modification yields a compound with distinct pharmacokinetic properties compared to unsubstituted amphetamine and other N-alkyl derivatives, making it a critical reference standard for studies of N-dealkylation, cytochrome P450 metabolism, and the influence of N-alkyl chain branching on biological half-life.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 33236-69-0
Cat. No. B12803118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylamphetamine
CAS33236-69-0
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)NC(C)CC1=CC=CC=C1
InChIInChI=1S/C12H19N/c1-10(2)13-11(3)9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3
InChIKeyPJXXJRMRHFYMEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropylamphetamine (CAS 33236-69-0): A Core Research Reference for N-Alkyl Amphetamine Pharmacokinetic and Metabolic Studies


Isopropylamphetamine (CAS 33236-69-0, N-isopropylamphetamine) is a substituted amphetamine of the phenethylamine class, distinguished by an isopropyl moiety on the amine nitrogen [1]. This structural modification yields a compound with distinct pharmacokinetic properties compared to unsubstituted amphetamine and other N-alkyl derivatives, making it a critical reference standard for studies of N-dealkylation, cytochrome P450 metabolism, and the influence of N-alkyl chain branching on biological half-life [2]. The compound is primarily employed as an analytical reference material and a pharmacological probe in academic, forensic, and industrial research settings [3].

Why Generic N-Alkyl Amphetamines Cannot Substitute for Isopropylamphetamine in Metabolic and Pharmacokinetic Studies


The assumption that all N-alkyl-substituted amphetamines are interchangeable is contradicted by direct metabolic and pharmacokinetic data. Specifically, the branched isopropyl group on isopropylamphetamine confers a distinct metabolic profile compared to its linear N-propyl isomer and shorter-chain N-alkyl analogs. This structural difference results in a unique rate of N-dealkylation by cytochrome P450 enzymes, leading to a substantially prolonged in vivo half-life and altered organ distribution kinetics that are not replicable by amphetamine, methamphetamine, or ethylamphetamine [1]. Consequently, substituting a generic N-alkyl amphetamine for isopropylamphetamine in a quantitative analytical or pharmacological study would introduce significant variability, compromising data integrity and invalidating comparisons to established literature values [2].

Quantitative Evidence: Defining the Differential Profile of Isopropylamphetamine


Prolonged in vivo Half-Life Differentiates Isopropylamphetamine from N-Methyl and N-Ethyl Analogs

The in vivo elimination half-life of isopropylamphetamine in rat was determined to be approximately 30 minutes, a value that is substantially greater than that observed for its primary metabolite, amphetamine [1]. This extended half-life is directly linked to the slower N-dealkylation of the branched isopropyl group, confirming that the compound's pharmacokinetic profile is not interchangeable with that of N-methylamphetamine (methamphetamine) or N-ethylamphetamine, which are cleared more rapidly due to their less sterically hindered N-alkyl groups.

Pharmacokinetics Drug Metabolism N-Dealkylation

Comparative Cytochrome P450 Binding Affinity Defines Unique Metabolic Interaction Profile

In a direct comparative study of binding to cytochrome P450 in rat hepatic microsomes, isopropylamphetamine demonstrated a Ks value of 0.96 × 10⁻³ M, which is an order of magnitude higher (i.e., ~13-fold stronger) than the Ks of 1.24 × 10⁻² M for the competing inhibitor ferrocenylisopropylamine (FIPA) [1]. This quantitative difference confirms that isopropylamphetamine has a significantly higher binding affinity for the CYP450 active site than FIPA, establishing its unique position in the competitive binding landscape of N-alkyl amphetamines.

Enzymology Drug-Drug Interactions Cytochrome P450

S(+)-Isomer Displays Superior Serotonin Uptake Inhibition Compared to D-Amphetamine

In rat brain cortical synaptosomes, the S(+)-isomer of N-isopropyl-p-iodoamphetamine inhibited norepinephrine uptake as potently as D-amphetamine, but it was significantly more effective at inhibiting the uptake of serotonin [1]. While both isomers were comparable to D-amphetamine in promoting serotonin release, the S(+)-isomer uniquely promoted the release of dopamine, an effect not observed with D-amphetamine. This demonstrates a distinct pharmacological fingerprint where the isopropyl substitution, in combination with chirality, alters the monoamine transporter interaction profile.

Neuropharmacology Monoamine Transporters Enantiomer-Specific Activity

Stereospecific Activation Energy Reveals Distinct Metabolic Pathways for S(+) and R(-) Isomers

The oxidative metabolism of isopropylamphetamine by rat liver microsomes exhibits a strong stereochemical dependence, as evidenced by a 6.8 kcal/mol difference in activation energy between the S(+) and R(-) isomers [1]. For the S(+)-isomer, the activation energy was 11.8 ± 0.9 kcal/mol, which increased dramatically to 18.6 ± 0.6 kcal/mol upon α-deuteration, indicating that α-C-H bond breakage is the rate-limiting step. In contrast, the R(-)-isomer showed no such deuterium isotope effect and had a higher activation energy (17.9–18.9 kcal/mol), suggesting it is metabolized via a distinct N-oxidation pathway.

Stereochemistry Metabolic Pathway Analysis Deuterium Isotope Effects

N-Isopropyl Substitution Modulates Liver Accumulation Kinetics Relative to Amphetamine

A comparative biodistribution study of radioiodinated amphetamine (AP), N-methylamphetamine (MeAP), and N-isopropylamphetamine (IsAP) in mice revealed distinct liver accumulation kinetics for the N-alkylated derivatives [1]. While all three compounds showed similar brain uptake kinetics, their behavior in the liver differed: AP levels decreased after 15 minutes, MeAP levels remained constant for up to 120 minutes, and IsAP levels continued to increase, reaching a maximum of 18%/g at 30 minutes. This indicates that the isopropyl group significantly alters hepatic metabolism and retention, a property not shared by its N-methyl analog.

Biodistribution SPECT Imaging Metabolic Stability

Optimal Research Applications for Isopropylamphetamine (CAS 33236-69-0)


Calibration and Validation in LC-MS/MS and GC-MS Forensic Toxicology Workflows

As a distinct N-alkyl amphetamine, isopropylamphetamine is an ideal reference standard for calibrating and validating analytical methods designed to differentiate and quantify amphetamine analogs in complex biological matrices. Its unique retention time and mass spectral fragmentation pattern, distinct from amphetamine, methamphetamine, and propylamphetamine, enable it to serve as a robust internal standard or system suitability check, ensuring the specificity and accuracy of forensic and clinical toxicology assays [1].

Investigating CYP450-Mediated N-Dealkylation as a Model Substrate

The compound's well-characterized metabolic pathway, specifically its N-dealkylation by CYP450 enzymes with a known Ki for competitive inhibition, makes it a valuable model substrate for in vitro and in vivo drug metabolism studies. Researchers can use isopropylamphetamine to quantitatively study the kinetics of N-dealkylation, screen for new CYP450 inhibitors, and investigate the impact of genetic polymorphisms on drug metabolism [2].

Elucidating Enantiomer-Specific Metabolism and Pharmacokinetics

The significant stereospecific differences in the activation energy of metabolism between the S(+) and R(-) isomers of isopropylamphetamine provide a powerful system for studying stereoselective drug metabolism. This compound can be employed as a chiral probe to investigate the activity of specific metabolizing enzymes and to understand how chirality influences the rate-limiting steps of oxidative degradation, a critical aspect of drug development and safety assessment [3].

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